![molecular formula C16H14N2O4S B4727736 N-(2,4-dimethoxyphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B4727736.png)
N-(2,4-dimethoxyphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide
Overview
Description
N-(2,4-dimethoxyphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide, also known as LX-4211, is a small molecule drug that has been studied for its potential use in treating type 2 diabetes. This compound is a dual inhibitor of both sodium-glucose cotransporter 1 (SGLT1) and sodium-glucose cotransporter 2 (SGLT2), which are proteins responsible for the reabsorption of glucose in the kidneys.
Mechanism of Action
SGLT1 and SGLT2 are proteins that are responsible for the reabsorption of glucose in the kidneys. Inhibition of these proteins leads to increased glucose excretion in the urine, which can help to reduce blood glucose levels in patients with type 2 diabetes. N-(2,4-dimethoxyphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide is a dual inhibitor of both SGLT1 and SGLT2, which makes it a potentially more effective treatment than drugs that target only one of these proteins.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, the compound has been shown to reduce blood glucose levels and improve glucose tolerance. It has also been shown to reduce body weight and improve insulin sensitivity. In clinical trials, this compound has been shown to be well-tolerated and to have a favorable safety profile.
Advantages and Limitations for Lab Experiments
One advantage of N-(2,4-dimethoxyphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide is that it is a dual inhibitor of both SGLT1 and SGLT2, which makes it a potentially more effective treatment for type 2 diabetes than drugs that target only one of these proteins. However, one limitation of this compound is that it has not yet been approved for clinical use, which limits its availability for research purposes.
Future Directions
There are several potential future directions for research on N-(2,4-dimethoxyphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide. One direction is to continue to study the compound's safety and efficacy in clinical trials, with the goal of obtaining regulatory approval for its use in treating type 2 diabetes. Another direction is to investigate the potential use of this compound in combination with other drugs for the treatment of type 2 diabetes. Finally, research could focus on the development of new compounds that are based on the structure of this compound, with the goal of improving its efficacy and safety profile.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide has been extensively studied in preclinical and clinical trials for its potential use in treating type 2 diabetes. The compound has been shown to improve glycemic control by reducing glucose reabsorption in the kidneys and increasing glucose excretion in the urine. This effect is achieved through the dual inhibition of SGLT1 and SGLT2.
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c1-20-10-5-6-11(13(8-10)21-2)17-16(19)12-9-14(22-18-12)15-4-3-7-23-15/h3-9H,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGDBDORHZQPAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC=CS3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.